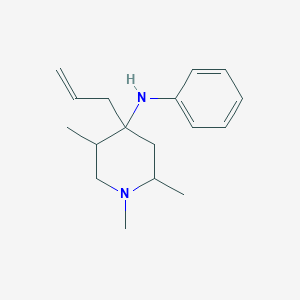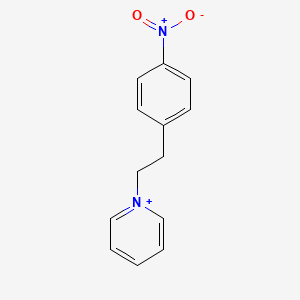
1-(2-(4-Nitrophenyl)ethyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Nitrophenyl)ethyl)pyridinium is an organic compound with the molecular formula C13H13N2O2. It is a pyridinium salt, characterized by the presence of a pyridinium ion and a nitrophenyl group.
Vorbereitungsmethoden
The synthesis of 1-(2-(4-Nitrophenyl)ethyl)pyridinium typically involves the reaction of 4-nitrobenzyl chloride with pyridine under specific conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the pyridine molecule, forming the desired pyridinium salt . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2-(4-Nitrophenyl)ethyl)pyridinium undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Cyclization: The compound can participate in cyclization reactions, forming heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and halogenating agents (e.g., NBS). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-Nitrophenyl)ethyl)pyridinium has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-(4-Nitrophenyl)ethyl)pyridinium involves its interaction with molecular targets through its nitrophenyl and pyridinium groups. The nitrophenyl group can participate in electron transfer reactions, while the pyridinium ion can interact with nucleophilic sites on biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activities and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(2-(4-Nitrophenyl)ethyl)pyridinium can be compared with other pyridinium salts, such as:
1-(2-(4-Methylphenyl)ethyl)pyridinium: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.
1-(2-(4-Chlorophenyl)ethyl)pyridinium:
1-(2-(4-Hydroxyphenyl)ethyl)pyridinium: The hydroxy group imparts different chemical reactivity and biological activity.
The uniqueness of this compound lies in its nitrophenyl group, which provides distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
118177-67-6 |
|---|---|
Molekularformel |
C13H13N2O2+ |
Molekulargewicht |
229.25 g/mol |
IUPAC-Name |
1-[2-(4-nitrophenyl)ethyl]pyridin-1-ium |
InChI |
InChI=1S/C13H13N2O2/c16-15(17)13-6-4-12(5-7-13)8-11-14-9-2-1-3-10-14/h1-7,9-10H,8,11H2/q+1 |
InChI-Schlüssel |
AOZIQWMPOFXLEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


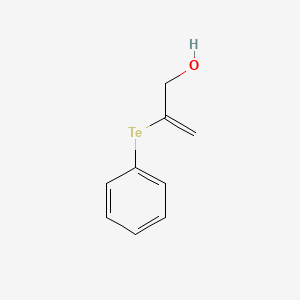
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
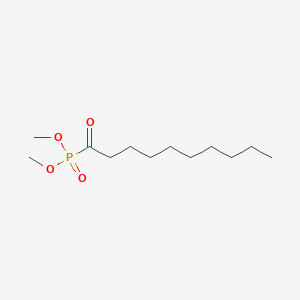
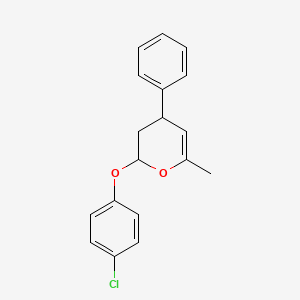
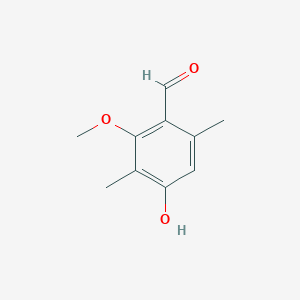


![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
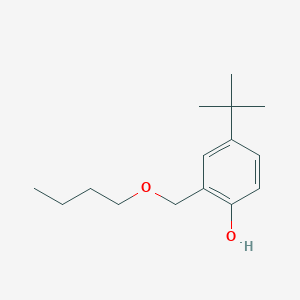

![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
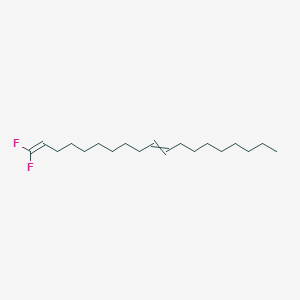
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
